(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles
Preparation Methods
The synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole ring.
Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction where the pyrazole derivative reacts with formaldehyde and ammonia in the presence of a reducing agent.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Scientific Research Applications
1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein-ligand interactions. It is also used in the development of fluorescent markers for imaging studies.
Medicine: The compound has potential applications in drug discovery and development. It is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific G-protein coupled receptors.
Pathways Involved: The compound can influence various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[1-(2-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the pyrazole ring. It may have different chemical reactivity and biological activity.
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound also has a similar structure but with the fluorine atom in a different position. It may exhibit different pharmacokinetic and pharmacodynamic properties.
1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has additional methyl groups on the pyrazole ring, which may influence its chemical and biological properties.
Biological Activity
(1-(2-Fluorophenyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11ClFN3
- SMILES Notation : FC1=CC=C(C=C1)N2N=CC(CN)=C2.[H]Cl
- InChIKey : SVPFXYQOPOGYAS-UHFFFAOYSA-N
The compound features a pyrazole ring substituted with a 2-fluorophenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. A review highlighted that several pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance, compounds similar to this compound have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
2. Anticancer Properties
Studies have suggested that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Specific analogs have been tested against various cancer cell lines, showing promising results in reducing cell viability .
3. Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the fluorine atom in the structure may enhance the compound's interaction with microbial targets, leading to increased efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells has been observed, potentially through the modulation of Bcl-2 family proteins and caspases.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways has been proposed as mechanisms for its antimicrobial effects.
Case Studies and Research Findings
Properties
IUPAC Name |
[2-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-8(7-12)5-6-13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHSZSWCXMZKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.